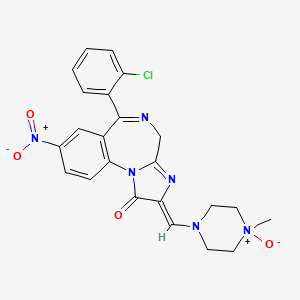

Loprazolam Piperidine N-Oxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H21ClN6O4 |

|---|---|

Molecular Weight |

480.9 g/mol |

IUPAC Name |

(2Z)-6-(2-chlorophenyl)-2-[(4-methyl-4-oxidopiperazin-4-ium-1-yl)methylidene]-8-nitro-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one |

InChI |

InChI=1S/C23H21ClN6O4/c1-30(34)10-8-27(9-11-30)14-19-23(31)28-20-7-6-15(29(32)33)12-17(20)22(25-13-21(28)26-19)16-4-2-3-5-18(16)24/h2-7,12,14H,8-11,13H2,1H3/b19-14- |

InChI Key |

OPEACQVENNGYDS-RGEXLXHISA-N |

Isomeric SMILES |

C[N+]1(CCN(CC1)/C=C\2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl)[O-] |

Canonical SMILES |

C[N+]1(CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Loprazolam Piperidine N Oxide

General Synthetic Methodologies for Heterocyclic N-Oxides

The transformation of a nitrogen atom within a heterocyclic ring to its corresponding N-oxide is a fundamental process in organic synthesis. This conversion can imbue the molecule with altered physicochemical properties and biological activities.

Oxidation of Tertiary Amines to N-Oxides

The most direct route to forming a heterocyclic N-oxide is through the oxidation of the corresponding tertiary amine. This reaction involves the formation of a new bond between the nitrogen atom and an oxygen atom. The general principle relies on the nucleophilic character of the tertiary amine nitrogen, which attacks an electrophilic oxygen source. ub.eduorganic-chemistry.org

The basicity of the amine plays a crucial role; more basic amines are more readily oxidized by electrophilic oxidants. ub.edu The reaction mechanism for oxidation with hydrogen peroxide, a common reagent, involves the amine attacking the peroxide, leading to the formation of an N-OH intermediate. Subsequent deprotonation results in the final N-oxide product. mdpi.com

Specific Reagents and Catalysts in N-Oxide Synthesis

A variety of reagents and catalytic systems have been developed to facilitate the N-oxidation of tertiary amines with high efficiency and selectivity. The choice of oxidant is often dictated by the complexity of the substrate and the presence of other sensitive functional groups.

Hydrogen peroxide (H₂O₂) is a cost-effective and environmentally friendly oxidant, producing only water as a byproduct. ub.eduorganic-chemistry.org However, the uncatalyzed reaction can be slow, often requiring an excess of the reagent. ub.edu To enhance reaction rates and yields, various catalysts can be employed.

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for N-oxidation. google.com Other systems include sodium perborate (B1237305) in acetic acid and urea-hydrogen peroxide (UHP). organic-chemistry.org For industrial-scale synthesis, catalytic systems are often preferred. These can involve metal catalysts like titanium silicalite (TS-1) or rhenium-based catalysts in conjunction with an oxygen source like sodium percarbonate. organic-chemistry.org

The following table summarizes common reagents used for the synthesis of N-oxides:

Interactive Table 1: Reagents for N-Oxide Synthesis| Reagent/System | Characteristics | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Cost-effective, green oxidant (water byproduct). Reaction can be slow without a catalyst. | ub.eduorganic-chemistry.org |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Highly efficient and common laboratory reagent. | google.com |

| Sodium Perborate | Effective in acetic acid for oxidizing various nitrogen heterocycles. | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Stable, inexpensive, and easy-to-handle solid oxidant. | organic-chemistry.org |

| Rhenium catalysts / Sodium Percarbonate | Provides excellent yields under mild conditions. | organic-chemistry.org |

| Titanium Silicalite (TS-1) / H₂O₂ | Suitable for continuous flow processes, offering safety and efficiency. | organic-chemistry.org |

N-Oxidation Pathways for Piperazine (B1678402) and Piperidine (B6355638) Ring Systems

The N-oxidation of piperazine and piperidine rings, which are common motifs in pharmaceuticals, is a well-established transformation. In the context of drug design, N-oxides of piperazine and piperidine derivatives are often explored as prodrugs. These N-oxides are typically inactive in vitro but are rapidly converted back to the active parent compounds upon oral administration. nih.gov

The synthesis of piperidine N-oxides can be achieved through the direct oxidation of the piperidine ring. For instance, the antihypertensive drug Minoxidil, which contains a piperidine moiety, can be synthesized via a pathway that involves the oxidation of a pyrimidine (B1678525) precursor to a pyrimidine N-oxide, followed by reaction with piperidine. nih.gov An alternative route involves the oxidation of the fully formed desoxyminoxidil as a final step. nih.gov

In the case of Loprazolam (B1675088), which contains a 4-methylpiperazine substituent, oxidation would target one of the two nitrogen atoms in the piperazine ring. wikipedia.orgnih.gov Pharmacokinetic studies of Loprazolam have identified piperazine N-oxide as an active metabolite, indicating that this transformation occurs in vivo. mims.com The synthesis of this metabolite in a laboratory setting would follow the general principles of tertiary amine oxidation.

Considerations for Regio-selective N-Oxide Formation in Complex Structures

When a molecule contains multiple nitrogen atoms, as is the case with Loprazolam, achieving regio-selective N-oxidation is a critical challenge. wikipedia.org Loprazolam possesses several nitrogen atoms within its imidazobenzodiazepine core and the attached piperazine ring. nih.gov The relative basicity and steric accessibility of these nitrogen atoms will determine the site of oxidation.

Generally, the most basic and sterically unhindered nitrogen atom is oxidized preferentially. In complex heterocyclic systems, such as quinolines and pyridines, methods have been developed to direct functionalization. For example, activation of the N-oxide can facilitate nucleophilic attack at specific positions. While this is often used for C-H functionalization, the principles of activating the heterocyclic system are relevant. google.comacs.org

For a molecule like Loprazolam, the piperazine nitrogens are aliphatic tertiary amines and are generally more basic than the nitrogen atoms within the aromatic and benzodiazepine (B76468) ring systems. Therefore, oxidation is most likely to occur on the piperazine ring. Within the 4-methylpiperazine ring of Loprazolam, there are two tertiary nitrogen atoms. The nitrogen at position 1 is attached to the main benzodiazepine structure, while the nitrogen at position 4 is attached to a methyl group. nih.gov Steric hindrance and electronic effects arising from the different substituents will influence which of these two nitrogens is more readily oxidized, presenting a challenge in achieving regio-selectivity.

Metabolic Investigations of Loprazolam Piperidine N Oxide

Enzyme-Mediated Biotransformation Pathways for N-Oxidation

The formation of N-oxides is a common Phase I metabolic reaction for many xenobiotics containing tertiary amine structures. libretexts.orggoogle.com This process is primarily facilitated by two major enzyme superfamilies in the liver: Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMO). drughunter.comturkjps.org

Role of Cytochrome P450 Enzymes

The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is a primary catalyst for Phase I metabolism of numerous drugs. mdpi.commdpi.com These enzymes are responsible for a variety of oxidative reactions, including hydroxylation, dealkylation, and N-oxidation. uomus.edu.iqnih.gov For many benzodiazepines, CYP3A4 is a key enzyme involved in their oxidative metabolism. nih.govresearchgate.net While direct evidence for specific CYP isozymes responsible for loprazolam's piperidine (B6355638) N-oxidation is not extensively detailed in the provided results, the metabolism of benzodiazepines is frequently linked to the CYP3A4 isozyme. researchgate.netpatsnap.com For instance, benzodiazepines like alprazolam, midazolam, and triazolam are primarily metabolized by CYP3A4. nih.gov The oxidative metabolism of nitrogen-containing drugs to their corresponding N-oxides is a known function of CYP enzymes. uomus.edu.iqresearchgate.net

Contribution of Flavin-Containing Monooxygenase (FMO) Enzymes

Flavin-Containing Monooxygenases (FMOs) represent another crucial family of Phase I metabolic enzymes that specialize in the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur. turkjps.orgoptibrium.comucl.ac.uk FMOs catalyze the N-oxidation of a wide array of substrates, including tertiary amines, to form N-oxides. libretexts.orgnih.gov These enzymes are found in various tissues, with FMO3 being the most abundant and significant form in the adult human liver. ucl.ac.uknih.gov The catalytic mechanism of FMOs involves the formation of a stable hydroperoxyflavin intermediate, which then oxygenates the substrate. nih.govcore.ac.uk This mechanism makes them particularly efficient at N-oxidation reactions. optibrium.com While both CYP and FMO enzymes can catalyze N-oxidation, FMOs often show a higher propensity for this reaction with secondary and tertiary amines compared to CYP enzymes, which may favor N-dealkylation. nih.gov

General Phase I Metabolic Reactions in N-Oxide Formation

Phase I metabolism serves to introduce or expose functional groups on a xenobiotic, typically making the molecule more polar and easier to excrete. drughunter.com N-oxidation is a classic example of a Phase I reaction, falling under the category of oxidation. drughunter.comnih.gov This biotransformation involves the addition of an oxygen atom to a nitrogen atom within the drug molecule. libretexts.org For tertiary amines, such as the piperidine moiety in loprazolam (B1675088), N-oxidation results in the formation of a tertiary amine N-oxide. libretexts.orggoogle.com This reaction is catalyzed by microsomal enzymes, primarily CYPs and FMOs. turkjps.org The resulting N-oxide metabolite is generally more water-soluble than the parent compound, facilitating its elimination from the body.

In Vitro Metabolism Studies of Loprazolam and its N-Oxide

In vitro models are essential tools for elucidating the metabolic fate of drug candidates without the complexities of whole-organism studies.

Utilization of Liver Preparations (e.g., Microsomes, Slices)

Liver preparations are standard systems for studying drug metabolism in vitro. researchgate.net Microsomes, which are vesicles of the endoplasmic reticulum isolated from homogenized liver cells, are particularly valuable because they contain a high concentration of Phase I enzymes like CYPs and FMOs. researchgate.netnih.govnih.gov Studies on loprazolam have utilized liver slices and microsomes from rats and dogs to investigate its metabolic pathways under aerobic conditions. nih.gov The use of these preparations allows for the identification of metabolites formed by the liver's enzymatic machinery. nih.govmdpi.com Such studies are critical for predicting a drug's pharmacokinetic profile and potential for drug-drug interactions. nih.gov

Identification of N-Oxide as a Primary Metabolite

Metabolic studies have consistently identified the piperazine-N-oxide of loprazolam as a significant metabolite. nih.govtandfonline.comtandfonline.com In in vitro experiments using dog liver slices and microsomes under aerobic conditions, the piperazine-N-oxide was found to be the sole metabolite formed. nih.gov In similar studies with rat liver microsomes, the N-oxide was one of several metabolites identified. nih.gov

In vivo studies in dogs and humans also confirmed the presence of significant amounts of the piperazine-N-oxide in urine and bile. nih.govtandfonline.comtandfonline.com In human plasma, both the piperazine-N-oxide and the parent loprazolam were found in similar quantities. nih.govtandfonline.com Two hours after administration, these two compounds accounted for over 90% of the radioactivity present in the plasma, underscoring the N-oxide's role as a primary metabolite in humans. nih.govtandfonline.com The principal metabolite of loprazolam is identified as the piperazine (B1678402) N-oxide. sahpra.org.za

In Vivo Metabolic Fate and Identification of Loprazolam Piperidine N-Oxide

Following administration, loprazolam undergoes significant metabolism, with this compound emerging as a principal metabolite in certain species. sahpra.org.za In vivo studies using 14C-labeled loprazolam have been instrumental in elucidating its metabolic journey. nih.gov

In humans, approximately half of a given dose is metabolized to produce this compound, which is an active metabolite with a half-life similar to the parent compound. wikipedia.org Investigations into human plasma have revealed that both the piperazine-N-oxide and the parent drug, loprazolam, are present in comparable amounts. nih.gov Two hours after dosage, these two compounds collectively accounted for more than 90% of the radioactivity detected in plasma, underscoring the N-oxide's prominence as a major circulating metabolite. nih.gov

The identification of this N-oxide has been rigorously confirmed through analytical chemistry techniques. Scientists have used co-chromatography with authentic, synthesized compounds and mass spectroscopy to verify its structure. nih.gov This metabolite is not confined to the bloodstream; significant quantities have been detected in both the urine and bile of humans and dogs, indicating these as key routes of excretion. nih.gov

Species-Specific Variations in N-Oxide Metabolism

The metabolic fate of loprazolam, particularly the formation of its piperidine N-oxide, exhibits notable variation across different species. nih.gov This divergence is a critical consideration in preclinical research and toxicological studies. google.com

In studies comparing rats, dogs, and humans, distinct metabolic preferences were observed. nih.gov In dogs and humans, the formation of the piperazine-N-oxide is a major metabolic pathway. nih.gov In dog liver preparations studied under aerobic conditions, this N-oxide was the sole metabolite detected. nih.gov

Conversely, the metabolic profile in rats is substantially different. The primary metabolic routes in rats involve hydroxylation on the benzodiazepine (B76468) ring and the reduction and subsequent acetylation of the nitro group. nih.gov The formation of the piperazine-N-oxide is not a major pathway in this species. nih.govnih.gov Rat liver microsomes were found to produce the N-desmethyl and diazepine-hydroxy metabolites in addition to the N-oxide. nih.gov

| Species | Primary Metabolic Pathways for Loprazolam |

| Human | Formation of Piperazine N-Oxide. nih.govwikipedia.org |

| Dog | Formation of Piperazine N-Oxide (sole metabolite in liver slices). nih.govnih.gov |

| Rat | Hydroxylation, Nitro-group reduction and acetylation. nih.govnih.gov |

Reversibility of N-Oxidation: Reduction to Parent Compounds

The process of N-oxidation is not always a terminal metabolic step. Tertiary amine N-oxides, including this compound, can be reduced back to their corresponding parent tertiary amines. nih.govtandfonline.com This reversible reaction means that N-oxides can sometimes function as prodrugs, converting back to the parent compound after administration. google.com This reduction process is mediated by complex biological machinery within the body.

The vast and complex community of microorganisms residing in the gut can play a significant role in drug metabolism. However, in the specific case of loprazolam's metabolites, their influence appears limited. One study noted that when biliary metabolites from a dog were incubated with gut microflora, no further hydrolytic effects or changes were observed. nih.gov This finding suggests that for loprazolam, the intestinal microbiota may not be significantly involved in the reduction of its N-oxide metabolite back to the parent compound. nih.gov

The liver is a primary site for the reduction of tertiary amine N-oxides. nih.gov This biotransformation occurs under anaerobic conditions and involves enzyme systems located in different subcellular compartments of liver cells. nih.govresearchgate.net

Key enzyme systems implicated in this reduction include:

Aldehyde Oxidase : Found in the liver cytosol, this enzyme demonstrates significant N-oxide reductase activity in the presence of an electron donor. nih.gov Studies have confirmed this activity in various mammalian species, including rabbits, rats, mice, hamsters, and hogs. nih.gov

Cytochrome P-450 System : Located in the liver microsomes, this well-known enzyme system also catalyzes the reduction of tertiary amine N-oxides. researchgate.netnih.gov The process requires NADPH as a cofactor and is inhibited by the presence of oxygen or carbon monoxide. researchgate.net Research also points to a non-enzymatic reduction mechanism where the haem moiety of cytochrome P450 itself can catalyze the reduction in the presence of a reduced flavin, such as FAD. tandfonline.comtandfonline.com

| Enzyme System | Location | Requirements/Inhibitors |

| Aldehyde Oxidase | Liver Cytosol | Requires electron donor. nih.gov |

| Cytochrome P-450 | Liver Microsomes | Requires NADPH; Inhibited by Oxygen & Carbon Monoxide. researchgate.net |

Analytical Methodologies for Loprazolam Piperidine N Oxide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in separating Loprazolam (B1675088) Piperidine (B6355638) N-Oxide from its parent compound and other related substances, as well as for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of benzodiazepines and their metabolites due to its high resolution and sensitivity. rsc.org Reversed-Phase HPLC (RP-HPLC) is the most common mode used for these compounds. In a typical RP-HPLC method for Loprazolam and its impurities, a C18 or C8 column is employed, which separates compounds based on their hydrophobicity.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times and improved resolution, making it well-suited for the analysis of complex mixtures containing trace-level impurities like Loprazolam Piperidine N-Oxide.

The development of a validated RP-HPLC method is crucial for the accurate quantification and detection of impurities. nih.gov For instance, a method for loprazolam mesilate tablets was developed using a C18 column with a mobile phase consisting of a 50:50 ratio of methanol (B129727) and a 0.5 g/l phosphate (B84403) buffer at pH 5.1, with a flow rate of 1 ml/minute. nih.gov UV detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance, often around 254 nm for benzodiazepines. nih.govresearchgate.net

Table 1: Representative HPLC Parameters for the Analysis of Loprazolam and Related Compounds

| Parameter | Typical Conditions |

|---|---|

| Column | C18, C8, or Cyano; particle size 3-5 µm |

| Mobile Phase | Acetonitrile/Methanol and Phosphate/Acetate Buffer |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 230-254 nm |

| Temperature | Ambient or controlled (e.g., 25-40°C) |

This table presents typical starting conditions for the analysis of benzodiazepines like loprazolam and its N-oxide metabolite, which may require further optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of thermally stable and volatile compounds. However, many benzodiazepines and their metabolites, including N-oxides, are polar and can be thermally labile, often requiring derivatization prior to GC-MS analysis to improve their volatility and thermal stability. nih.gov Common derivatization techniques include silylation, which forms more volatile trimethylsilyl (B98337) (TMS) derivatives. nih.gov

The use of GC-MS for benzodiazepine (B76468) analysis often involves electron impact (EI) ionization, which can lead to extensive fragmentation, providing a characteristic mass spectrum that can be used for identification. nih.gov For quantitative analysis, selected ion monitoring (SIM) is frequently employed to enhance sensitivity and selectivity. ies.gov.pl

Table 2: General GC-MS Parameters for Benzodiazepine Metabolite Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Fused-silica capillary column (e.g., DB-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped from a lower to a higher temperature |

| Ionization Mode | Electron Impact (EI) |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

| Derivatization | Often required (e.g., silylation) |

This table outlines general conditions that would be adapted for the specific analysis of derivatized this compound.

The development of analytical methods for impurities and metabolites like this compound is a critical aspect of pharmaceutical quality control. The goal is to create a stability-indicating method that can separate the active pharmaceutical ingredient (API) from all potential degradation products and process impurities.

Method development often begins with forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light. umich.edu This helps to generate potential impurities and ensures that the analytical method can effectively separate them from the parent drug. The International Conference on Harmonisation (ICH) guidelines provide a framework for the validation of such analytical methods, which includes assessing parameters like specificity, linearity, accuracy, precision, and robustness. nih.govijpsr.com

For this compound, a key challenge is its structural similarity to the parent compound and other metabolites. Therefore, chromatographic conditions must be carefully optimized to achieve adequate resolution. This may involve screening different columns, mobile phase compositions, pH levels, and gradient profiles. researchgate.net

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of pharmaceutical compounds and their related substances.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for providing structural information through fragmentation analysis. For polar and thermally labile molecules like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are preferred. researchgate.net

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. researchgate.net In an MS/MS experiment, a precursor ion (e.g., the protonated molecule [M+H]+ of this compound) is selected and fragmented to produce a series of product ions. The fragmentation pattern provides valuable information about the compound's structure. A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom ([M+H-16]+). electronicsandbooks.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. nih.gov Triple quadrupole (QqQ) mass spectrometry is often used for quantitative analysis due to its high sensitivity and selectivity in multiple reaction monitoring (MRM) mode.

Table 3: Predicted Mass Spectrometric Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C23H21ClN6O4 |

| Exact Molecular Mass | 480.1313 Da |

| [M+H]+ | 481.1391 m/z |

| Key Predicted Fragments | [M+H-O]+, fragments from the benzodiazepine core and piperidine ring |

This table is based on the known molecular formula and expected fragmentation patterns for N-oxides and benzodiazepines. electronicsandbooks.commasschro.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. 1H NMR provides information about the number and types of protons in a molecule and their connectivity, while 13C NMR provides information about the carbon skeleton. ceu.es

For a complex molecule like this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning all the proton and carbon signals and confirming the structure. researchgate.netresearchgate.netnih.gov The N-oxidation of the piperidine ring would be expected to cause significant changes in the chemical shifts of the adjacent protons and carbons compared to the parent loprazolam molecule. researchgate.net Specifically, the protons and carbons alpha to the N-oxide group would be deshielded (shifted to a higher ppm value).

Table 4: General Principles of NMR for the Characterization of this compound

| NMR Technique | Information Provided |

|---|---|

| 1H NMR | Number of protons, their chemical environment, and spin-spin coupling. |

| 13C NMR | Number and types of carbon atoms. |

| COSY | Correlation between coupled protons. |

| HSQC | Correlation between protons and their directly attached carbons. |

| HMBC | Correlation between protons and carbons over two or three bonds. |

This table outlines the application of various NMR techniques for the structural confirmation of this compound.

Table of Compound Names

| Compound Name |

|---|

| Loprazolam |

| This compound |

| Loprazolam Mesilate |

| Alprazolam |

| Lorazepam |

| Oxazepam |

| Nordiazepam |

| Desalkylflurazepam |

| Temazepam |

| alpha-Hydroxyalprazolam |

| 7-chloro-1-methyl-5-phenyl- ies.gov.plumich.eduscilit.comtriazolo[4,3-a]quinolin-4-amine |

| 5-chloro-[5-methyl-4H-1,2,4-triazol-4-yl]benzophenone |

| 5-chloro-[2-(3-aminomethyl-5-methyl-1,2,4-triazol-4-yl]benzophenone |

| Vardenafil |

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Structural Confirmation

Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental techniques employed in the structural confirmation of organic molecules, including metabolites like this compound. While specific spectral data for this compound is not extensively published, the characteristic spectroscopic features of the piperidine N-oxide functional group can be predicted based on established principles and data from analogous compounds.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The N-oxide group in this compound is expected to exhibit a characteristic strong absorption band corresponding to the N-O stretching vibration. For aliphatic N-oxides like a piperidine N-oxide, this band typically appears in the region of 950-970 cm⁻¹. Other significant peaks would correspond to the various functional groups within the Loprazolam core structure, such as C-H stretching vibrations of the aromatic and aliphatic systems, C=N stretching of the benzodiazepine ring, and C=O (amide) stretching.

Ultraviolet (UV) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV spectrum of this compound is expected to be largely influenced by the benzodiazepine ring system. The introduction of the N-oxide functionality to the piperidine ring is not expected to cause a major shift in the principal absorption maxima compared to the parent drug, as the piperidine ring is not part of the primary chromophore. However, subtle shifts or changes in the intensity of absorption bands may be observed. The spectrum would likely exhibit characteristic absorption bands in the UV region, which are useful for quantitative analysis and for confirming the presence of the core benzodiazepine structure.

Below is an interactive data table summarizing the expected characteristic IR absorption bands and hypothetical UV absorption maxima for this compound based on its structural components.

| Spectroscopic Data | Characteristic Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| Infrared (IR) Spectroscopy | N-O Stretch (Piperidine N-Oxide) | 950 - 970 |

| C=O Stretch (Amide) | 1680 - 1700 | |

| C=N Stretch (Imin) | 1600 - 1630 | |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch | 2850 - 3000 | |

| Ultraviolet (UV) Spectroscopy | π → π* Transition (Benzodiazepine Ring) | ~230 - 250 |

| n → π* Transition (Benzodiazepine Ring) | ~310 - 330 |

Note: The UV data are hypothetical and serve as an illustrative example of expected spectral characteristics.

Application of Isotopically Labeled Standards in Metabolic and Analytical Studies

The use of isotopically labeled standards is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies, as well as in quantitative bioanalytical methods. alfa-chemistry.com For a metabolite like this compound, stable isotope-labeled analogues are invaluable tools. nih.goveurisotop.com These standards, in which one or more atoms are replaced with a heavier, non-radioactive isotope (e.g., ²H, ¹³C, ¹⁵N), are chemically identical to the analyte of interest but are distinguishable by their mass. iris-biotech.de

In metabolic studies , isotopically labeled versions of the parent drug, Loprazolam, can be administered to preclinical models. researchgate.net The subsequent identification of metabolites, including this compound, is facilitated by mass spectrometry. The labeled metabolite will exhibit a characteristic mass shift compared to its unlabeled counterpart, making it readily identifiable even in complex biological matrices. This approach helps in elucidating metabolic pathways and understanding the biotransformation of the drug. nih.gov

In analytical studies , particularly quantitative analysis by techniques like liquid chromatography-mass spectrometry (LC-MS), an isotopically labeled version of this compound serves as an ideal internal standard. nih.gov Because it has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. eurisotop.com The ratio of the signal from the analyte to the signal from the stable isotope-labeled internal standard allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response. iris-biotech.de

The choice of isotope and the position of labeling are critical to ensure the stability of the label throughout metabolic and analytical processes and to avoid isotopic exchange. acanthusresearch.com

The following interactive table provides examples of potential isotopically labeled standards of this compound and their primary applications.

| Isotopically Labeled Standard | Isotope | Position of Label | Primary Application |

| Loprazolam Piperidine-d4 N-Oxide | Deuterium (²H) | Piperidine Ring | Quantitative Bioanalysis (Internal Standard) |

| Loprazolam-¹³C₆ Piperidine N-Oxide | Carbon-13 (¹³C) | Benzene Ring of Benzodiazepine | Metabolic Fate and Pathway Elucidation |

| Loprazolam Piperidine N¹⁵-Oxide | Nitrogen-15 (¹⁵N) | Piperidine Ring Nitrogen | Mechanistic Studies of N-Oxidation |

Impurity Profiling and Degradation Studies of Loprazolam Piperidine N Oxide

Identification and Characterization of Degradation Products

Loprazolam (B1675088) Piperidine (B6355638) N-Oxide has been identified as a potential degradation product and process impurity of Loprazolam. While detailed spectroscopic and crystallographic data from peer-reviewed scientific literature are scarce, its identity has been established by commercial suppliers of impurity reference standards. The compound is chemically named (Z)-4-((6-(2-chlorophenyl)-8-nitro-1-oxo-1H-benzo[f]imidazo[1,2-a] aquigenbio.comresearchgate.netdiazepin-2(4H)-ylidene)methyl)-1-methylpiperazine 1-oxide. masschro.com

The characterization of this impurity is crucial for its quantification in Loprazolam drug substances and products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for the identification and quantification of such impurities. The availability of a characterized reference standard is essential for the validation of analytical methods to ensure their accuracy, precision, and specificity.

Table 1: Chemical Identification of Loprazolam Piperidine N-Oxide

| Parameter | Information |

|---|---|

| Systematic Name | (Z)-4-((6-(2-chlorophenyl)-8-nitro-1-oxo-1H-benzo[f]imidazo[1,2-a] aquigenbio.comresearchgate.netdiazepin-2(4H)-ylidene)methyl)-1-methylpiperazine 1-oxide masschro.com |

| Molecular Formula | C23H21ClN6O4 masschro.com |

| Molecular Weight | 480.9 g/mol masschro.com |

| CAS Number | 86329-07-9 aquigenbio.com |

Oxidative Degradation Pathways Involving N-Oxide Formation

The formation of N-oxides is a common metabolic and chemical degradation pathway for compounds containing tertiary amine functionalities, such as the piperazine (B1678402) ring in Loprazolam. google.com Oxidative conditions, which can be encountered during synthesis, formulation, or storage, can lead to the oxidation of the nitrogen atom in the piperazine moiety to form the corresponding N-oxide.

The mechanism of N-oxidation typically involves the reaction of the lone pair of electrons on the nitrogen atom with an oxidizing agent. Common oxidizing agents that can be encountered in a pharmaceutical setting include peroxides, oxygen in the presence of light or metal catalysts, and certain reactive excipients. The formation of this compound is therefore a plausible degradation pathway under oxidative stress conditions.

While specific studies detailing the forced degradation of Loprazolam and the formation of its N-oxide are not widely published, the general principles of oxidative degradation of benzodiazepines and other nitrogen-containing heterocyclic compounds support this pathway. For instance, studies on other benzodiazepines have shown that they are susceptible to oxidative degradation, leading to various degradation products. researchgate.netnih.govfrontiersin.org

Investigation of N-Oxide Stability in Various Environmental and Storage Conditions

The stability of N-oxide compounds can be influenced by several factors, including temperature, pH, light, and the presence of reducing agents. Generally, N-oxides are relatively stable compounds, but they can be susceptible to degradation under certain conditions. nih.gov

Temperature: Elevated temperatures can promote the degradation of N-oxides, potentially leading to deoxygenation back to the parent amine or further degradation to other products.

pH: The stability of N-oxides can be pH-dependent. In acidic conditions, they can be protonated, which may affect their stability and reactivity.

Light: Photostability studies are crucial as some N-oxides may be light-sensitive and degrade upon exposure to UV or visible light.

Reducing Agents: N-oxides can be reduced back to the corresponding tertiary amine in the presence of reducing agents.

Table 2: General Stability Profile of Heterocyclic N-Oxides

| Condition | Potential Impact on N-Oxide Stability |

|---|---|

| Elevated Temperature | Potential for thermal degradation and deoxygenation. nih.gov |

| Acidic pH | May lead to protonation and affect stability. |

| Basic pH | Generally more stable than in acidic conditions. |

| Light Exposure | Susceptibility to photodegradation is possible. |

| Oxidizing Agents | Generally stable, as it is an oxidation product. |

| Reducing Agents | Can be reduced back to the parent tertiary amine. |

Role of this compound as an Impurity Reference Standard

The availability of this compound as a characterized reference standard is critical for the pharmaceutical industry. aquigenbio.com Its primary roles include:

Peak Identification: In chromatographic analysis of Loprazolam, the reference standard allows for the unambiguous identification of the this compound peak in the impurity profile.

Method Validation: It is used to validate analytical methods for impurity testing, including specificity, linearity, accuracy, and precision.

Quantification: The reference standard is used to accurately quantify the amount of this compound present in batches of the drug substance and drug product.

Stability Studies: It helps in monitoring the formation of this impurity during stability studies of Loprazolam under various conditions.

Regulatory Compliance: The use of a well-characterized reference standard is a requirement for regulatory submissions to health authorities such as the FDA and EMA.

By using this compound as a reference standard, pharmaceutical manufacturers can ensure that their products meet the required quality standards and that the levels of this impurity are controlled within acceptable limits.

Advanced Research Perspectives and Methodological Innovations

In Silico Modeling and Computational Chemistry for N-Oxide Metabolism and Transformation

In silico modeling and computational chemistry have emerged as indispensable tools in modern drug discovery and development, offering the potential to predict metabolic pathways and the properties of metabolites, thereby reducing the time and costs associated with experimental studies. These approaches could be particularly valuable in elucidating the metabolic landscape of Loprazolam (B1675088) Piperidine (B6355638) N-Oxide.

Detailed research findings in the broader field of computational drug metabolism suggest several applications for Loprazolam Piperidine N-Oxide:

Predicting Metabolic Lability: Computational models can identify sites on a molecule that are most susceptible to metabolism by various enzyme systems. For this compound, these models could predict the likelihood of further oxidation, reduction, or conjugation reactions on the piperidine or benzodiazepine (B76468) rings.

Enzyme-Substrate Docking Simulations: Molecular docking simulations could be employed to model the interaction of this compound with key metabolic enzymes, such as cytochrome P450 (CYP) isoforms. These simulations can provide insights into the specific enzymes responsible for its formation from the parent drug and any subsequent metabolism.

Quantum Chemistry Calculations: Quantum chemical methods can be used to calculate the electronic properties of this compound, such as its electron density and electrostatic potential. This information can help in predicting its reactivity and potential to undergo transformations like N-oxide reduction.

| Computational Approach | Application to this compound | Potential Insights |

| Metabolic Lability Prediction | Identify susceptible sites for further metabolism. | Likelihood of additional oxidation, reduction, or conjugation. |

| Molecular Docking | Simulate interactions with metabolic enzymes (e.g., CYPs). | Identification of key enzymes in its formation and metabolism. |

| Quantum Chemistry | Calculate electronic properties. | Prediction of chemical reactivity and potential for N-oxide reversion. |

Microbial Biotransformation for N-Oxide Production and Mechanistic Study

Microbial biotransformation utilizes microorganisms or their enzymes to perform chemical modifications on substrates. This methodology can be a powerful tool for producing reference standards of metabolites and for studying metabolic pathways in a controlled environment. researchgate.net For this compound, microbial systems offer several advantages. researchgate.net

The application of microbial biotransformation in the context of this N-oxide could involve:

Screening of Microbial Strains: A diverse panel of microorganisms, including bacteria and fungi, could be screened for their ability to N-oxidize loprazolam to produce this compound. This can be a cost-effective and environmentally friendly alternative to chemical synthesis for generating the metabolite standard.

Mechanistic Studies: By identifying the microbial enzymes responsible for the N-oxidation of loprazolam, researchers can gain insights into the potential enzymatic mechanisms involved in its formation in mammals. This can include the role of microbial cytochrome P450 monooxygenases or other oxidoreductases. researchgate.net

Generation of Further Metabolites: Microorganisms may also be capable of metabolizing this compound further, providing access to subsequent metabolites that may be formed in humans but are difficult to isolate from in vivo studies.

| Microbial Biotransformation Strategy | Objective for this compound | Expected Outcome |

| Microbial Strain Screening | Identify microorganisms capable of N-oxidizing loprazolam. | Efficient and green production of the N-oxide metabolite. |

| Enzyme Identification and Characterization | Isolate and study the microbial enzymes involved. | Understanding of the potential enzymatic mechanisms of formation. |

| Metabolite Generation | Incubate the N-oxide with microbial cultures. | Production of downstream metabolites for further pharmacological and toxicological assessment. |

Strategies for Studying N-Oxide Reversion to Parent Compounds in Experimental Systems

Several experimental strategies can be employed to investigate the reversion of N-oxides:

In Vitro Incubation with Liver Fractions: Incubating this compound with liver microsomes or S9 fractions, particularly under anaerobic conditions, can reveal the potential for enzymatic reduction. tandfonline.com The role of specific enzyme systems, such as cytochrome P450 or other reductases, can be investigated using specific inhibitors.

Chemical Reduction Assays: The susceptibility of the N-oxide to chemical reduction can be assessed using reducing agents that can be present in biological systems. For instance, titanium trichloride (B1173362) is a strong reducing agent used to confirm the presence of N-oxides by converting them back to the parent amine. researchgate.net

Hypoxia Models: Since N-oxide reduction is often enhanced under low oxygen conditions, studying the stability of this compound in cell culture models under hypoxic conditions can provide insights into its potential for reversion in tissues with low oxygen tension. nih.gov

| Experimental Approach | Methodology | Information Gained |

| In Vitro Liver Fraction Incubations | Incubation with microsomes or S9 fractions with and without enzyme inhibitors. | Assessment of enzymatic reduction potential and identification of involved enzymes. |

| Chemical Reduction Assays | Treatment with reducing agents like titanium trichloride. | Confirmation of the N-oxide structure and its susceptibility to chemical reduction. |

| Hypoxia Cell Culture Models | Incubation with cells under low oxygen conditions. | Evaluation of N-oxide stability and reversion potential in physiologically relevant hypoxic environments. |

Q & A

Basic Research Questions

Q. What are the key analytical methods for identifying and quantifying Loprazolam Piperidine N-Oxide and its impurities in experimental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques for structural elucidation and impurity profiling. For example, Loprazolam impurities like 5-(2-Chlorophenyl)-7-nitro-1,3-dihydro-2H-benzo[e][1,4]diazepine-2-thione can be characterized using these methods . Regulatory guidelines require detailed documentation of purity, stability, and storage conditions (e.g.,常温避光保存, or "room temperature, protected from light") .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Follow validated synthetic protocols with strict control of reaction conditions (e.g., temperature, solvent purity). Reference standards, such as those listed in pharmaceutical compendia (e.g., USP-NF), should be used for quality assurance. For piperidine-containing compounds, structural modifications often involve protecting-group strategies to avoid side reactions .

Q. What pharmacological models are suitable for comparing this compound with other benzodiazepines?

- Methodological Answer : In vitro receptor-binding assays (e.g., GABAA receptor affinity studies) and in vivo rodent models of anxiety/sedation are standard. For example, a crossover study design with repeated measures ANOVA can compare daytime anxiety reduction between Loprazolam and Triazolam, using subjects as their own controls to minimize variability .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in pharmacokinetic data for this compound metabolites?

- Methodological Answer : Use compartmental pharmacokinetic modeling paired with in vitro transporter assays. For instance, a study on sorafenib N-oxide demonstrated that OCT1 transporter-independent uptake mechanisms could explain discrepancies between in vitro and in vivo metabolite concentrations . Similar approaches can be applied to Loprazolam metabolites.

Q. What strategies mitigate variability in stability testing of this compound under different storage conditions?

- Methodological Answer : Accelerated stability studies (e.g., ICH Q1A guidelines) under controlled humidity/temperature, combined with LC-MS/MS degradation profiling. For hygroscopic or light-sensitive compounds, stability protocols must specify inert atmospheres (e.g., nitrogen) and amber glassware .

Q. How can computational methods predict the metabolic pathways of this compound?

- Methodological Answer : Density functional theory (DFT) calculations and molecular docking simulations can identify potential cytochrome P450 (CYP) binding sites. For piperidine derivatives, prioritize CYP3A4 and CYP2D6 isoforms, which commonly mediate N-oxidation and ring-hydroxylation . Experimental validation via hepatic microsome assays is critical .

Q. What statistical frameworks address high variance in behavioral data from Loprazolam withdrawal studies?

- Methodological Answer : Mixed-effects models account for intra-subject variability in longitudinal datasets. For example, withdrawal anxiety scores in Loprazolam trials showed significant variance, requiring post hoc tests (e.g., Bonferroni correction) to isolate time-dependent effects .

Methodological Resources

- Quality Control : Use USP reference standards for impurity quantification (e.g., pyridin-2-ol, CAS 72762-00-6) .

- Data Reporting : Follow ICMJE guidelines for chemical documentation, including batch numbers, purity, and safety data (e.g., toxicity profiles) .

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid common pitfalls like underpowered studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.